molecular formula C15H17FN2O2 B6352754 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% CAS No. 1368861-50-0

5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95%

Cat. No. B6352754
CAS RN: 1368861-50-0
M. Wt: 276.31 g/mol
InChI Key: VXHVRSPLNKHWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% (5-t-BuFBP) is a synthetic pyrazole-based compound that is widely used in scientific research. It has a variety of applications in biochemical and physiological studies, as well as in laboratory experiments. In

Scientific Research Applications

5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of protein tyrosine phosphatases on cell signaling pathways, as well as to study the role of the ubiquitin-proteasome system in apoptosis and other cellular processes. It has also been used in studies of the role of cyclin-dependent kinases in cell cycle regulation and in the study of the role of calcium in cell signaling.

Mechanism of Action

5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% works by inhibiting the activity of protein tyrosine phosphatases. This inhibition leads to an increase in the activity of tyrosine kinases, which in turn leads to an increase in the activity of various cell signaling pathways. The inhibition of protein tyrosine phosphatases by 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% also leads to an increase in the ubiquitination of proteins, which can lead to an increase in the activity of the proteasome and an increase in the rate of apoptosis.
Biochemical and Physiological Effects
5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of tyrosine kinases, which leads to an increase in the activity of cell signaling pathways. It has also been shown to increase the ubiquitination of proteins, which can lead to an increase in the activity of the proteasome and an increase in the rate of apoptosis. In addition, 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% has been shown to increase the activity of cyclin-dependent kinases, which can lead to an increase in the rate of cell cycle progression.

Advantages and Limitations for Lab Experiments

The use of 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of applications in biochemical and physiological studies. In addition, it is relatively stable and can be stored at room temperature. However, there are some limitations to the use of 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95%. It is not suitable for long-term storage, and it is not as effective in inhibiting protein tyrosine phosphatases as some other compounds.

Future Directions

There are several possible future directions for the use of 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95%. It could potentially be used in the study of other cell signaling pathways, such as those involved in cell differentiation and cell migration. It could also be used to study the role of calcium in cell signaling and cell cycle regulation. Additionally, it could be used to study the roles of other ubiquitin-proteasome systems in apoptosis and other cellular processes. Finally, it could be used in the development of new drugs, as it has been shown to have a variety of biochemical and physiological effects.

Synthesis Methods

The synthesis of 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% begins with the reaction of 2-fluorobenzaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. This reaction yields 2-fluorobenzyl cyanoacetate, which is then reacted with ethyl pyrazole-3-carboxylate in the presence of sodium hydroxide. This reaction yields 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95%.

properties

IUPAC Name

5-tert-butyl-2-[(2-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-15(2,3)13-8-12(14(19)20)18(17-13)9-10-6-4-5-7-11(10)16/h4-8H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHVRSPLNKHWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid

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